molecular formula C18H11FN6O2S B2428641 1-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1251550-62-5

1-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2428641
CAS No.: 1251550-62-5
M. Wt: 394.38
InChI Key: BKQKPDINBHFZTO-UHFFFAOYSA-N
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Description

1-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone is a useful research compound. Its molecular formula is C18H11FN6O2S and its molecular weight is 394.38. The purity is usually 95%.
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Properties

IUPAC Name

5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN6O2S/c19-12-5-3-11(4-6-12)17-21-16(27-23-17)9-24-18(26)14-8-13(15-2-1-7-28-15)22-25(14)10-20-24/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQKPDINBHFZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H17FN4O2C_{15}H_{17}FN_{4}O_{2}, with a molecular weight of approximately 292.32 g/mol. The structure features a unique combination of oxadiazole and pyrazolo-triazine moieties which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. The oxadiazole derivatives have been shown to possess antibacterial and antifungal activities. For instance:

  • Antibacterial Studies : Compounds with the oxadiazole scaffold have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Certain derivatives have shown promising results against fungi such as Candida albicans .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been tested in various cancer cell lines:

  • Cell Lines Tested : Significant cytotoxic effects were observed in human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which can be particularly beneficial in treating conditions characterized by inflammation:

  • Mechanism : The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Case Studies

  • Antimicrobial Evaluation : Dhumal et al. (2016) synthesized several 1,3,4-oxadiazole derivatives and assessed their antimicrobial activity against Mycobacterium bovis. The most potent compounds showed IC50 values in the low micromolar range .
  • Cytotoxicity Assessment : A study by Desai et al. (2016) evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer properties. The derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 5 to 20 µM .
  • Molecular Docking Studies : Molecular docking analyses revealed that these compounds bind effectively to target proteins involved in cancer progression and microbial resistance mechanisms .

Data Summary Table

PropertyActivity TypeEffectivenessReference
AntimicrobialBacterialEffective against E. coli, S. aureus
FungalActive against C. albicans
AnticancerCell LinesCytotoxic to A549, MDA-MB-231
MechanismInduces apoptosis
Anti-inflammatoryCytokine InhibitionReduces inflammation

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole core exhibit significant antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . In vitro studies have demonstrated that modifications to the oxadiazole ring can enhance antibacterial activity. For instance:

  • Hybrid Compounds : New derivatives combining oxadiazole with other heterocycles have been synthesized and tested for their antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer applications. Several studies have reported that oxadiazole derivatives possess cytotoxic effects against a range of cancer cell lines:

  • In Vitro Studies : A series of oxadiazole-containing compounds were evaluated against human tumor cell lines, demonstrating significant anti-tumor activity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Combination Therapies : Research has explored the use of these compounds in combination with established chemotherapeutics like doxorubicin to enhance therapeutic efficacy .

Antiviral Activity

The antiviral potential of compounds similar to 1-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone has been documented in various studies:

  • Mechanism of Action : Compounds derived from oxadiazoles have been shown to inhibit viral replication in cell cultures. For example, certain derivatives exhibited strong activity against herpes simplex virus (HSV) . The antiviral mechanism may involve interference with viral entry or replication processes.

Case Study 1: Antibacterial Efficacy

A study conducted by Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and tested their antitubercular activity against Mycobacterium bovis. The most active compounds demonstrated substantial inhibition in both active and dormant states of the bacteria .

Case Study 2: Anticancer Activity

In another investigation by Desai et al., pyridine-based 1,3,4-oxadiazole derivatives were evaluated for their anticancer properties. The study found that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against various cancer cell lines .

Q & A

Q. What are the common synthetic routes for constructing the pyrazolo[1,5-d][1,2,4]triazinone core in this compound?

The pyrazolo[1,5-d][1,2,4]triazinone core is typically synthesized via cyclization reactions. For example, diethyl oxalate is used to form intermediate hydrazides, followed by heterocyclization with sulfonyl hydrazides under reflux in THF or toluene (). Key steps include:

  • Condensation of carbonyl precursors (e.g., diethyl oxalate) with hydrazine derivatives.
  • Cyclization under controlled temperature (reflux conditions) to form fused heterocycles.
  • Introduction of fluorinated aryl groups (e.g., 4-fluorophenyl) via nucleophilic substitution or Suzuki coupling .

Q. How is the 1,2,4-oxadiazole moiety introduced into such heterocyclic systems?

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoxime intermediates with carbonyl reagents (e.g., ethyl chloroacetate). For instance:

  • Reacting 4-fluorophenyl-substituted amidoximes with diethyl oxalate in THF generates the oxadiazole ring.
  • Microwave-assisted methods or reflux in polar aprotic solvents (e.g., dioxane) improve yields for sterically hindered systems .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

A multi-technique approach is critical:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to assign substituent positions, with 19F^{19}\text{F} NMR for fluorinated groups.
  • IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and C-F (~1250 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for polycyclic systems .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when assigning substituent positions in fluorinated polycyclic systems?

Contradictions in NMR assignments often arise due to tautomerism or fluorine’s electronegativity. Mitigation strategies include:

  • 2D NMR : Use HSQC/HMBC to map 1H^{1}\text{H}-13C^{13}\text{C} correlations and confirm connectivity.
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., pyrazolo-triazinones in ).
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental data .

Q. What strategies are effective in optimizing heterocyclization yields for derivatives with bulky substituents (e.g., 4-fluorophenyl groups)?

Bulky groups hinder cyclization; solutions include:

  • Solvent Optimization : Use high-boiling solvents (e.g., DMF, dioxane) to enhance solubility and reaction homogeneity .
  • Catalysis : Employ Pd-catalyzed reductive cyclization () or acid catalysis (e.g., p-TsOH in ethyl acetate) to lower activation energy .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sterically hindered systems .

Q. How can molecular docking studies guide the rational modification of this compound for enhanced target binding?

Docking studies (e.g., using 14-α-demethylase lanosterol, PDB: 3LD6) predict binding interactions:

  • Substituent Effects : Fluorine’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets.
  • Scaffold Optimization : Replace thiophene with bioisosteres (e.g., furan) to improve solubility while retaining π-π stacking.
  • Free Energy Calculations : MM-GBSA/PBSA quantifies binding affinity changes upon structural modifications .

Methodological Considerations

Q. Example Workflow for Synthesis Optimization

StepParameterOptions TestedOptimal ConditionReference
1SolventTHF, DMF, dioxaneDioxane (reflux)
2Catalystp-TsOH, NaH, nonep-TsOH (5 mol%)
3TemperatureRT, 60°C, refluxReflux (80°C)

Q. Key Challenges and Solutions

  • Low Yields in Fluorinated Systems : Pre-purify intermediates via column chromatography to remove electron-deficient byproducts.
  • Spectral Overlaps : Use deuterated DMSO as an NMR solvent to resolve proton signals in aromatic regions .

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